

Spectral Analysis of 3,4-Dichlorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Dichlorobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectral analysis of **3,4-Dichlorobenzaldehyde**, a key intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.^{[1][2]} For complex molecules, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous structure elucidation.^[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of **3,4-Dichlorobenzaldehyde** provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded in Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.

Signal	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
A	9.959	s	-	Aldehyde proton (-CHO)
B	7.961	d	1.8	H-2
C	7.728	dd	8.2, 1.8	H-6
D	7.641	d	8.2	H-5

Data sourced from ChemicalBook.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The spectrum was also recorded in Chloroform-d (CDCl₃).

Chemical Shift (δ) in ppm	Assignment
189.9	C=O (Aldehyde)
141.0	C-4
135.5	C-1
134.0	C-3
131.5	C-5
130.9	C-6
128.9	C-2

Note: Specific peak assignments for aromatic carbons can vary slightly between sources and may require 2D NMR for definitive confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5][6]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Weak	Aromatic C-H stretch
~2860, ~2760	Weak	Aldehyde C-H stretch (Fermi doublet)
~1705	Strong	C=O stretch (Aldehyde)
~1585, ~1470	Medium	Aromatic C=C ring stretch
~1130	Medium	C-Cl stretch
~830	Strong	C-H out-of-plane bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [7] The mass spectrum of **3,4-Dichlorobenzaldehyde** shows the molecular ion peak and various fragmentation patterns.

m/z	Relative Intensity	Assignment
174	High	$[M]^+$ (Molecular ion with ^{35}Cl , ^{35}Cl)
176	Medium	$[M+2]^+$ (Isotope peak with ^{35}Cl , ^{37}Cl)
178	Low	$[M+4]^+$ (Isotope peak with ^{37}Cl , ^{37}Cl)
173	Medium	$[M-H]^+$
145	Medium	$[M-\text{CHO}]^+$
111	High	$[\text{C}_6\text{H}_3\text{Cl}]^+$
75	Medium	$[\text{C}_6\text{H}_3]^+$

Note: The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotopic pattern.

Experimental Protocols

NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of an organic compound like **3,4-Dichlorobenzaldehyde** is as follows:[\[1\]](#)

- Sample Preparation: Dissolve 5-10 mg of purified **3,4-Dichlorobenzaldehyde** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).[\[1\]](#)
- Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[\[8\]](#)
- Acquisition: Place the NMR tube into the spectrometer and acquire the ^1H and ^{13}C NMR spectra. Instrument-specific parameters may need to be optimized.[\[1\]](#)

IR Spectroscopy

The following is a common protocol for obtaining an IR spectrum of a solid sample:

- **Sample Preparation (Thin Solid Film Method):** Dissolve a small amount (around 50 mg) of **3,4-Dichlorobenzaldehyde** in a volatile solvent like methylene chloride.^[9]
- **Deposition:** Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).^[9]
- **Evaporation:** Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.^[9]
- **Analysis:** Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.^[9] If the peaks are too intense, the sample solution should be diluted and the process repeated. If the peaks are not intense enough, more solution can be added to the plate.^[9]
- **Cleaning:** After analysis, clean the salt plates with a suitable solvent like acetone and return them to a desiccator.^[9]

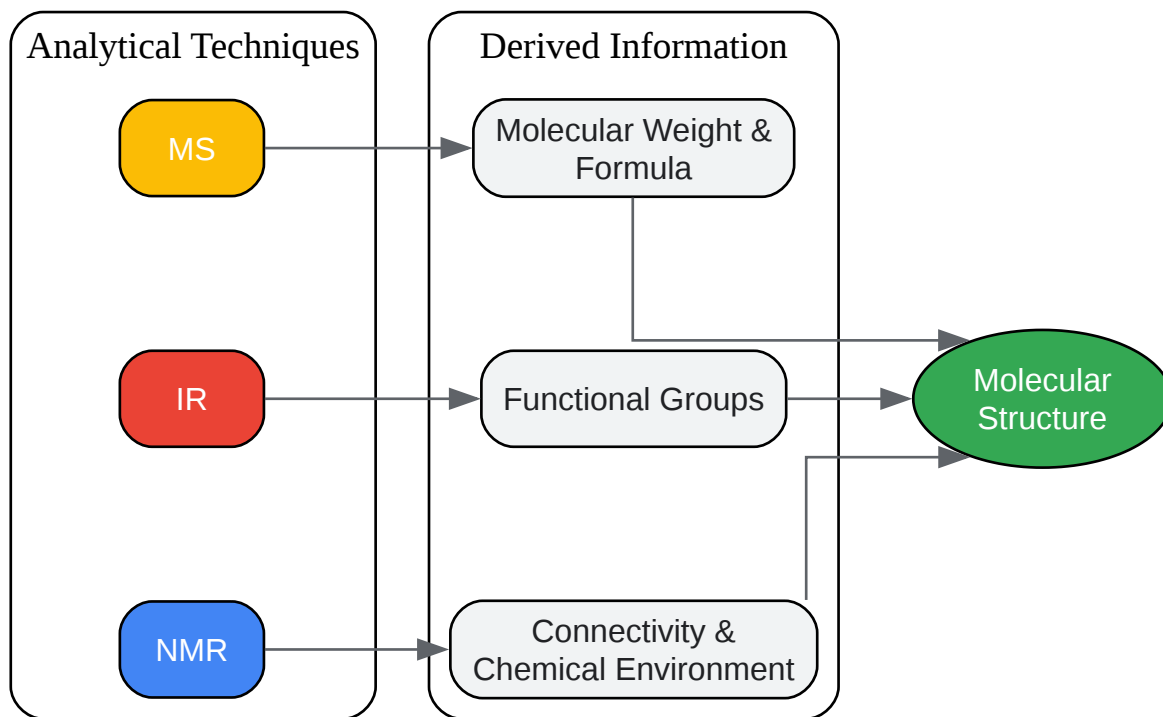
Mass Spectrometry

A general protocol for mass spectrometry analysis is outlined below:^{[10][11]}

- **Sample Introduction:** The sample is introduced into the mass spectrometer. For a solid like **3,4-Dichlorobenzaldehyde**, this may involve heating to vaporize it.^[10]
- **Ionization:** The gaseous molecules are then ionized. A common method is electron impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation.^[10]
- **Mass Analysis:** The resulting ions are accelerated and then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a magnetic field or a quadrupole).^[10]
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .^[10]

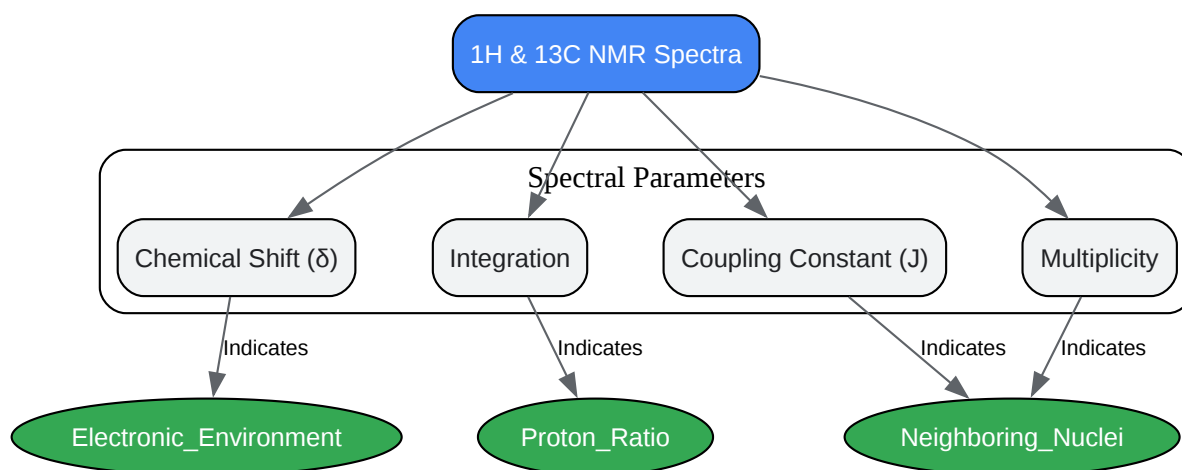
Visualizations

The following diagrams illustrate the logical workflow of spectral analysis and the relationship between the observed spectral data and the deduced molecular structure.



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Caption: Workflow of Spectroscopic Techniques for Structure Elucidation.



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Caption: Logical Relationships in NMR Spectral Interpretation.

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